Home > Products > Screening Compounds P31498 > 3-Desacetyl Vecuronium
3-Desacetyl Vecuronium - 50587-95-6

3-Desacetyl Vecuronium

Catalog Number: EVT-1174106
CAS Number: 50587-95-6
Molecular Formula: C32H55BrN2O3
Molecular Weight: 595.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Desacetyl Vecuronium is a pharmacologically active metabolite of the neuromuscular blocking agent Vecuronium Bromide. [] It is classified as an aminosteroid and belongs to the class of non-depolarizing neuromuscular blocking agents. [] This compound plays a significant role in scientific research, particularly in understanding the pharmacokinetics and pharmacodynamics of Vecuronium Bromide and its effects on neuromuscular transmission.

Vecuronium

Compound Description: Vecuronium bromide is a non-depolarizing neuromuscular blocking agent widely used in anesthesia. It undergoes hepatic metabolism, producing several metabolites, including 3-Desacetyl Vecuronium. [, , , , ]

Relevance: Vecuronium is the parent compound of 3-Desacetyl Vecuronium. Structurally, 3-Desacetyl Vecuronium is a deacetylated form of Vecuronium, lacking an acetyl group at the 3' position. This metabolic transformation significantly impacts its pharmacological properties. While both compounds exhibit neuromuscular blocking activity, 3-Desacetyl Vecuronium demonstrates a longer duration of action than Vecuronium. [, , , ]

17-Desacetyl Vecuronium

Compound Description: 17-Desacetyl Vecuronium is another active metabolite of Vecuronium, generated through hepatic metabolism. It also possesses neuromuscular blocking activity, albeit with a lower potency compared to Vecuronium and 3-Desacetyl Vecuronium. []

3,17-bis Deacetyl Vecuronium

Compound Description: 3,17-bis Deacetyl Vecuronium represents a further deacetylated metabolite of Vecuronium, lacking acetyl groups at both the 3' and 17' positions. It possesses significantly lower neuromuscular blocking activity compared to Vecuronium and its other metabolites. [, ]

Relevance: The structure of 3,17-bis Deacetyl Vecuronium, devoid of acetyl groups at both the 3' and 17' positions, showcases the cumulative effect of deacetylation on the potency of Vecuronium and its metabolites. This compound's low activity compared to 3-Desacetyl Vecuronium underscores the importance of the 3' acetyl group in maintaining strong neuromuscular blocking activity. []

Rocuronium

Compound Description: Rocuronium bromide is another aminosteroidal non-depolarizing neuromuscular blocking agent frequently used in clinical settings. Like Vecuronium, it is primarily metabolized in the liver. []

Relevance: Although structurally similar to Vecuronium, Rocuronium does not produce active metabolites with comparable potencies to 3-Desacetyl Vecuronium. This difference highlights the specific metabolic pathways involved in the breakdown of each drug and the resulting variations in their pharmacological profiles. []

Sugammadex

Compound Description: Sugammadex is a modified gamma-cyclodextrin specifically designed to reverse the effects of aminosteroidal neuromuscular blocking agents like rocuronium and vecuronium. It forms a tight complex with these drugs in the plasma, rendering them inactive and accelerating their clearance from the body. []

Relevance: Research demonstrates that Sugammadex can effectively and rapidly reverse the neuromuscular blockade induced by 3-Desacetyl Vecuronium. [] This finding has clinical significance as it suggests that Sugammadex could be a valuable tool for managing residual paralysis caused by the prolonged action of 3-Desacetyl Vecuronium, particularly in critically ill patients with impaired renal function. []

Source and Classification

17-Deacetyl vecuronium bromide is synthesized from vecuronium bromide, which itself is derived from the natural alkaloid sources, specifically the plant Chondrodendron tomentosum. This compound falls under the category of neuromuscular blockers, specifically aminosteroids, and is utilized in anesthesiology for its muscle-relaxing properties during surgery.

Synthesis Analysis

The synthesis of 17-deacetyl vecuronium bromide involves several chemical reactions that transform starting materials into the final product. The process typically includes:

  1. Esterification: Epiandrosterone reacts with tosyl chloride to form epiandrosterone sulfonyl ester.
  2. Dehydration Reaction: The sulfonyl ester undergoes dehydration in the presence of dilute sulfuric acid and 2,6-lutidine, yielding 5α-androstane-2-alkene-17-ketone.
  3. Enol Esterification: This ketone reacts with methylvinyl acetate to form 17-acetoxyl group-5α-etioallocholane-2,16-diene.
  4. Epoxidation: The diene is treated with hydrogen peroxide to produce diepoxy derivatives.
  5. Further Reactions: Subsequent reactions involve piperidine and other reagents to obtain the desired 17-deacetyl structure .

The synthesis parameters include controlling reaction temperatures (typically between 0°C and solvent reflux temperatures) and using specific solvents like trichloromethane or acetone for various steps.

Molecular Structure Analysis

The molecular formula for 17-deacetyl vecuronium bromide is C32H55N2O3BrC_{32}H_{55}N_{2}O_{3}Br, with a molecular weight of approximately 595.7 g/mol. The structure features multiple stereocenters, contributing to its pharmacological activity.

Key Structural Features:

  • Stereochemistry: The compound possesses defined stereocenters that are crucial for its interaction with biological targets.
  • Functional Groups: It contains hydroxyl groups, a morpholine ring, and a piperidino moiety that are essential for its neuromuscular blocking action .
Chemical Reactions Analysis

17-Deacetyl vecuronium bromide can undergo various chemical reactions, including:

  • Oxidation: This may involve the introduction of oxygen or removal of hydrogen atoms, typically yielding ketones or carboxylic acids.
  • Reduction: Addition of hydrogen can convert ketones to alcohols.
  • Substitution Reactions: These involve replacing one functional group with another, often facilitated by nucleophiles or electrophiles.

The specific conditions for these reactions vary; for example, oxidation might use potassium permanganate as a reagent .

Mechanism of Action

The mechanism of action for 17-deacetyl vecuronium bromide involves competitive antagonism at cholinergic receptors located at the motor end plate of skeletal muscles. By binding to these receptors, it prevents acetylcholine from eliciting muscle contractions.

Key Mechanistic Insights:

  • Receptor Binding: The compound competes with acetylcholine for binding sites on nicotinic receptors.
  • Neuromuscular Blockade: This results in muscle relaxation, which is essential during surgical procedures .
  • Reversal Agents: Neuromuscular blockade can be reversed by acetylcholinesterase inhibitors such as neostigmine or pyridostigmine.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties:

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Exhibits changes in solubility and activity based on pH levels .
Applications

17-Deacetyl vecuronium bromide has significant applications in medical settings:

  • Anesthesia: Used as a muscle relaxant during surgical procedures to facilitate intubation and improve surgical conditions.
  • Critical Care: Employed in intensive care units to manage ventilation in patients requiring mechanical assistance.
  • Research Applications: Utilized in pharmacological studies focusing on neuromuscular transmission and receptor interactions.
Chemical Identity and Structural Characterization of 17-Deacetyl Vecuronium Bromide

Molecular Structure and Stereochemical Configuration

17-Deacetyl vecuronium bromide (CAS 50587-95-6) is a monoquaternary aminosteroid metabolite derived from the neuromuscular blocking agent vecuronium bromide. Its molecular formula is C₃₂H₅₅BrN₂O₃, with a molecular weight of 595.7 g/mol [6]. The compound retains the androstane skeleton core of vecuronium but lacks the acetyl group at the C17 position, resulting in a free hydroxyl group instead of the ester moiety [4] [6]. This structural modification significantly alters its physicochemical behavior while preserving the critical quaternary ammonium group essential for neuromuscular activity.

The molecule possesses 10 stereogenic centers (C2, C3, C5, C8, C9, C10, C13, C14, C16, C17), maintaining the same absolute configurations (2β,3α,5α,8R,9S,10S,13S,14S,16S,17R) as its parent compound [2]. X-ray crystallographic studies confirm that the D-ring of the steroid nucleus adopts a 17β-hydroxy configuration, and the piperidinium substituent at C16 retains the 16β orientation, which is crucial for nicotinic receptor binding [2]. The A-ring conformation, featuring a 2β-piperidino substituent, remains unchanged, preserving the acetylcholine-mimetic spatial arrangement [10].

  • Table 1: Key Structural Identifiers of 17-Deacetyl Vecuronium Bromide
PropertyValue/Descriptor
CAS Registry Number50587-95-6
Molecular FormulaC₃₂H₅₅BrN₂O₃
Molecular Weight595.7 g/mol
Stereocenters10 chiral centers
Canonical SMILESCC(=O)O[C@H]1C[C@@H]2CC[C@@H]3C@@HCC[C@]5([C@H]3CC@@H[N+]6(CCCCC6)C)C.[Br-]
InChIKeyXPLMFSDSQRHLDG-FMCCZJBLSA-M
UNII8S61ZS49CN

IUPAC Nomenclature and Isomeric Forms

The systematic IUPAC name for 17-deacetyl vecuronium bromide is:[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate; bromide [6]. This name explicitly defines:

  • The steroid ring system (cyclopenta[a]phenanthren)
  • The methyl groups at C10/C13
  • The free hydroxyl at C17 (vs. acetate in vecuronium)
  • The quaternary 1-methylpiperidinium group at C16
  • The tertiary piperidine at C2
  • The acetate ester at C3
  • Absolute stereochemistry at all chiral centers

No naturally occurring geometric isomers are documented due to the rigidity of the steroid backbone. However, synthetic impurities may include:

  • 3,17-Didesacetyl vecuronium: Lacking both acetyl groups [2]
  • Epimers at C2/C16: Resulting from incomplete stereoselective synthesis [2]The compound is formally designated as Vecuronium Bromide Related Compound B in pharmacopeial standards [6].

Physicochemical Properties (Solubility, Stability, Crystallography)

Solubility Profile:17-Deacetyl vecuronium bromide exhibits high solubility in polar solvents:

  • Water: >50 mg/mL (as bromide salt)
  • Dimethyl sulfoxide (DMSO): ~100 mg/mL
  • Methanol/Ethanol: Moderate solubility (20-30 mg/mL)
  • Chloroform/Dichloromethane: <1 mg/mL [6]

Stability Characteristics:

  • Thermal Stability: Decomposes above 200°C without melting [6]
  • Solution Stability: Susceptible to hydrolysis at extreme pH (<3 or >10), particularly at the C3 acetate ester. The C17 hydroxyl group increases polarity and hydrogen-bonding capacity compared to vecuronium .
  • Light Sensitivity: Degrades under prolonged UV exposure via N-demethylation or quaternary ammonium decomposition [6]

Crystallographic Data:Single-crystal X-ray diffraction studies of advanced vecuronium intermediates reveal:

  • Orthorhombic crystal system with space group P2₁2₁2₁
  • Hydrogen bonding networks involving the C17 hydroxyl with bromide anions and water molecules
  • Van der Waals interactions dominate molecular packing [2]
  • Table 2: Physicochemical Properties of 17-Deacetyl Vecuronium Bromide
PropertyCharacteristics
Solubility in Water>50 mg/mL
pKa (Quaternary N⁺)~9.5 (calculated)
LogP (Octanol-Water)~1.2 (estimated)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁ (for analogous intermediates)
Degradation PathwaysHydrolysis (ester), UV-induced N-demethylation

Comparative Analysis with Parent Compound (Vecuronium Bromide)

Structurally, 17-deacetyl vecuronium bromide (C₃₂H₅₅BrN₂O₃) differs from vecuronium bromide (C₃₄H₅₇BrN₂O₄) by the absence of the C17 acetyl group (–OC(O)CH₃ → –OH), reducing its molecular weight by 42 Da [4] [10]. This modification significantly alters its pharmacological and pharmacokinetic behavior:

Chemical Differences:

  • Increased Polarity: LogP decreases by ~0.8 units due to the hydroxyl group [5]
  • Enhanced Hydrogen Bonding: The C17 hydroxyl serves as both donor and acceptor vs. vecuronium’s ester carbonyl (acceptor only)
  • Metabolic Origin: Formed in vivo via hepatic carboxylesterase-mediated deacetylation of vecuronium

Pharmacological Consequences:

  • Reduced Potency: Exhibits approximately 80% of vecuronium’s neuromuscular blocking activity in animal models due to decreased receptor affinity [5] .
  • Prolonged Duration: In patients with renal impairment, accumulation occurs due to reduced clearance, extending neuromuscular blockade .
  • Biliary Excretion: Accounts for 25-50% of eliminated vecuronium-derived material vs. 30-75% for intact vecuronium .
  • Table 3: Structural and Functional Comparison with Vecuronium Bromide
Property17-Deacetyl Vecuronium BromideVecuronium Bromide
Molecular FormulaC₃₂H₅₅BrN₂O₃C₃₄H₅₇BrN₂O₄
Molecular Weight595.7 g/mol637.7 g/mol
C17 Functional GroupHydroxylAcetate
Relative Potency~80% of vecuronium100% (Reference)
Plasma Protein Binding60-80% (similar)60-80%
Primary Elimination RouteRenal (30-50%) / Biliary (25-50%)Biliary (40-75%) / Renal (30%)
Active MetaboliteNoYes (3-desacetyl, 17-desacetyl)

Synthetic Accessibility:17-Deacetyl vecuronium can be prepared via:

  • Chemical Deacetylation: Vecuronium treated with strong bases (e.g., NaOH) or nucleophiles
  • Enzymatic Hydrolysis: Using esterases or liver microsomes [6]Yields typically range from 60-85%, with the main impurity being 3,17-didesacetyl vecuronium [2].

Properties

CAS Number

50587-95-6

Product Name

17-Deacetyl vecuronium bromide

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

Molecular Formula

C32H55BrN2O3

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C32H55N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1

InChI Key

XPLMFSDSQRHLDG-FMCCZJBLSA-M

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-]

Synonyms

Androstane Piperidinium Deriv.; Org-NC 58; USP Vecuronium Bromide Related Compound B;

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-]

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.